![molecular formula C8H7NO6 B1611470 4-Hydroxy-5-methoxy-2-nitrobenzoic acid CAS No. 140647-01-4](/img/structure/B1611470.png)
4-Hydroxy-5-methoxy-2-nitrobenzoic acid
Overview
Description
4-Hydroxy-5-methoxy-2-nitrobenzoic acid (HMNBA) is a naturally occurring organic compound belonging to the class of nitrobenzoic acids. It is a yellowish-white crystalline solid, soluble in water and alcohol. HMNBA is a versatile compound that has a wide range of applications in the scientific research and industrial fields. In scientific research, HMNBA has been used as a substrate for enzyme studies, as a probe for measuring the activity of enzymes, and as a biochemical reagent. In industry, HMNBA is used as a preservative, a food additive, and a dye.
Scientific Research Applications
Benzylic Position Reactions
The compound can be involved in reactions at the benzylic position . These reactions include free radical bromination, nucleophilic substitution, and oxidation . The benzylic position is particularly reactive due to the resonance stabilization that can occur when a hydrogen atom is removed .
Synthesis of Neuroprotective Compounds
5-Methoxy-2-nitrobenzoic acid, a closely related compound, has been used as a starting material in the synthesis of dictyoquinazol A, a neuroprotective compound .
Synthesis of Pyrrolobenzodiazepines
Pyrrolobenzodiazepines, a class of compounds with potential anticancer activity, can be synthesized using 5-Methoxy-2-nitrobenzoic acid .
Synthesis of 5-Methoxyantranilic Acid
5-Methoxyantranilic acid can be synthesized by catalytic reduction of 5-Methoxy-2-nitrobenzoic acid .
Synthesis of N-Phenylethyl-2-Nitrobenzamides
N-Phenylethyl-2-nitrobenzamides can be synthesized using 5-Methoxy-2-nitrobenzoic acid .
Mechanism of Action
Target of Action
It’s known that nitro compounds, like this one, are a very important class of nitrogen derivatives .
Mode of Action
Nitro compounds typically have a full positive charge on nitrogen and a half-negative charge on each oxygen . This polar character could influence the compound’s interaction with its targets.
Biochemical Pathways
Nitro compounds are known to be involved in various biochemical reactions .
Pharmacokinetics
The polar character of the nitro group in nitro compounds typically results in lower volatility and could potentially impact the bioavailability .
Result of Action
4-Hydroxy-5-methoxy-2-nitrobenzoic acid has been reported to have the effect of scavenging hydroxyl radicals and reactive oxygen species . It is used as an antioxidant in food and cosmetics . The compound also reacts with linoleic acid to form phenolic products with antioxidant activity .
Action Environment
The polar character of the nitro group in nitro compounds could potentially influence its interaction with the environment .
properties
IUPAC Name |
4-hydroxy-5-methoxy-2-nitrobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO6/c1-15-7-2-4(8(11)12)5(9(13)14)3-6(7)10/h2-3,10H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAPBNVDGGBJECM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)O)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70453468 | |
Record name | Benzoic acid, 4-hydroxy-5-methoxy-2-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70453468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
140647-01-4 | |
Record name | Benzoic acid, 4-hydroxy-5-methoxy-2-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70453468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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